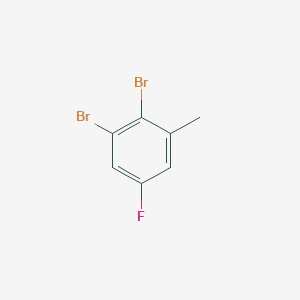

1,2-Dibromo-5-fluoro-3-methylbenzene

Übersicht

Beschreibung

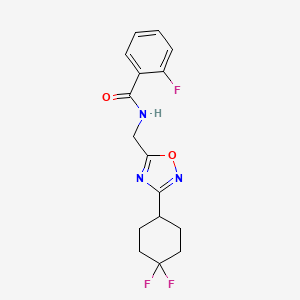

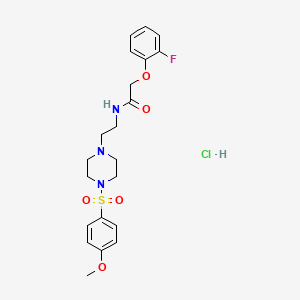

“1,2-Dibromo-5-fluoro-3-methylbenzene” is a chemical compound with the CAS Number: 1000576-19-1 . It is a powder at room temperature and has a molecular weight of 267.92 .

Molecular Structure Analysis

The molecular formula of “1,2-Dibromo-5-fluoro-3-methylbenzene” is C7H5Br2F . The average mass is 267.921 Da and the monoisotopic mass is 265.874176 Da .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Catalysis

Organometallic chemistry and transition-metal-based catalysis have identified fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), as versatile solvents and reagents. The fluorine substituents' presence on the benzene ring alters the electron density, making these compounds ideal for use as non-coordinating solvents or as ligands that are easily displaced. This characteristic enables the exploitation of these fluorobenzenes in the formation of well-defined complexes and catalytic reactions involving C-H and C-F bond activation, potentially extending to derivatives like 1,2-Dibromo-5-fluoro-3-methylbenzene for similar applications (Pike, Crimmin, & Chaplin, 2017).

Synthetic Chemistry

1,2-Dibromobenzenes are foundational in synthetic chemistry for reactions that lead to the formation of benzynes and other complex molecules. Techniques have been developed for the synthesis of various 1,2-dibromobenzene derivatives through regioselective bromination, showcasing their value as precursors in organic transformations. This suggests that compounds such as 1,2-Dibromo-5-fluoro-3-methylbenzene could be similarly valuable for synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Diemer, Leroux, & Colobert, 2011).

Crystal Structure Prediction

The crystal structure of related compounds, such as 1,3-dibromo-2-chloro-5-fluorobenzene, has been predicted using first-principles calculations, demonstrating the potential of computational methods in understanding the solid-state properties of fluorinated aromatic compounds. This capability is crucial for the design and development of new materials, suggesting that the detailed study of 1,2-Dibromo-5-fluoro-3-methylbenzene could lead to insights into its material properties and applications (Misquitta, Welch, Stone, & Price, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2-dibromo-5-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWQDDHNMVVFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-5-fluoro-3-methylbenzene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)

![7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2822072.png)

![3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822077.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)